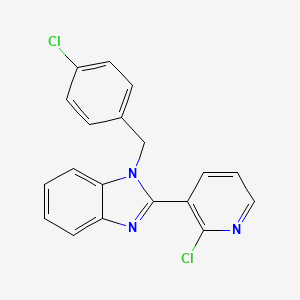
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N5O2 and a molecular weight of 191.15 g/mol . This compound features a tetrazole ring attached to a pyridine ring, making it an interesting subject for various chemical and biological studies .
作用機序
Target of Action
The primary targets of 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid are currently unknown
Mode of Action
It’s known that the tetrazole group can act as a bioisostere for the carboxylic acid group . This means it may interact with biological targets in a similar way to carboxylic acid, potentially forming hydrogen bonds with its targets .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This suggests that the compound may be involved in glucuronidation pathways.
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of many compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process .
化学反応の分析
Types of Reactions
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the carboxylic acid group.
5-(1H-Tetrazol-1-yl)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
5-(1H-Tetrazol-1-yl)nicotinic acid: Similar structure with a nicotinic acid moiety.
Uniqueness
5-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid is unique due to its combination of a tetrazole ring and a pyridine ring with a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
特性
IUPAC Name |
5-(tetrazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXKGRNDXEWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)




![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)




![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2873564.png)
